

Spectroscopic data for oleic anhydride (¹H NMR, ¹³C NMR, FT-IR).

Author: BenchChem Technical Support Team. Date: December 2025



Spectroscopic Data of Oleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **oleic anhydride**, a key intermediate in the synthesis of various lipids and other bioactive molecules. This document details the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic characteristics of **oleic anhydride**, including detailed experimental protocols for its synthesis and spectral acquisition.

Synthesis of Oleic Anhydride

A widely used and efficient method for the synthesis of **oleic anhydride** is the dehydration of oleic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction proceeds at room temperature with high yields.[1][2]

Experimental Protocol: Synthesis

Materials:

- Oleic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)



- Anhydrous carbon tetrachloride (or other anhydrous aprotic solvent such as dichloromethane or diethyl ether)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.
- To this solution, add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise with stirring at room temperature.
- A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.
- Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the precipitated DCU.
- Wash the filtrate with water to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield
 oleic anhydride as an oily product. High yields of 87-94% can be expected with this
 method.[2]

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for **oleic anhydride**. The data is presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

The 1 H NMR spectrum of **oleic anhydride** is characterized by signals corresponding to the protons of the long aliphatic chains and the vinyl group. The chemical shifts are similar to those of oleic acid, with notable differences in the region of the α -protons to the carbonyl group.



Table 1: ¹H NMR Spectroscopic Data for Oleic Anhydride

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.34	m	4H	-CH=CH- (Olefinic protons)
~2.28	t	4H	-CH ₂ -C(O)- (α-protons to carbonyl)
~2.01	m	8H	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~1.61	m	4H	-CH ₂ -CH ₂ -C(O)- (β- protons to carbonyl)
~1.27	br s	~40H	-(CH ₂)n- (Methylene protons of the aliphatic chain)
~0.88	t	6H	-CH₃ (Terminal methyl protons)

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the known spectral data of oleic acid and related fatty acid derivatives.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **oleic anhydride** shows a characteristic signal for the carbonyl carbon of the anhydride group, along with signals for the olefinic and aliphatic carbons.

Table 2: 13C NMR Spectroscopic Data for Oleic Anhydride



Chemical Shift (δ, ppm)	Assignment	
~170	-C(O)O(O)C- (Carbonyl carbon)	
~130	-CH=CH- (Olefinic carbons)	
~34	-CH ₂ -C(O)- (α-carbon to carbonyl)	
~32	-(CH ₂)n- (Aliphatic methylene carbons)	
~29	-(CH ₂)n- (Aliphatic methylene carbons)	
~27	-CH2-CH= (Allylic carbon)	
~25	-CH ₂ -CH ₂ -C(O)- (β-carbon to carbonyl)	
~23	-CH ₂ -CH ₃	
~14	-CH₃ (Terminal methyl carbon)	

Note: The chemical shifts are approximate and based on typical values for fatty acid anhydrides and related long-chain aliphatic compounds.

FT-IR Spectroscopy

The FT-IR spectrum of **oleic anhydride** is distinguished by the presence of two strong carbonyl stretching bands, which is characteristic of an anhydride functional group.

Table 3: FT-IR Spectroscopic Data for Oleic Anhydride



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (Olefinic)
~2925	Strong	C-H asymmetric stretch (Aliphatic CH ₂)
~2855	Strong	C-H symmetric stretch (Aliphatic CH ₂)
~1815	Strong	C=O symmetric stretch (Anhydride)
~1750	Strong	C=O asymmetric stretch (Anhydride)
~1465	Medium	C-H bend (CH ₂)
~1170	Medium	C-O stretch
~910	Medium	C-O stretch
~722	Weak	-(CH ₂)n- rock

Note: The peak positions are approximate. Non-cyclic unsaturated anhydrides typically exhibit two carbonyl stretching bands around 1820-1810 cm $^{-1}$ and 1750-1740 cm $^{-1}$. The spectrum of oleic acid would show a broad O-H stretch from ~3300-2500 cm $^{-1}$ and a single C=O stretch around 1710 cm $^{-1}$, which are absent in the anhydride spectrum.

Experimental Protocols: Spectroscopy NMR Spectroscopy

Instrumentation:

• A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

 Dissolve approximately 10-20 mg of oleic anhydride in about 0.6 mL of deuterated chloroform (CDCl₃).



• Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

• Spectral Width: -2 to 12 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more, depending on concentration

• Relaxation Delay: 2.0 s

• Acquisition Time: ~1-2 s

Spectral Width: -10 to 220 ppm

• Temperature: 298 K

Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy



Instrumentation:

• A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (Neat Liquid):

- Place a small drop of oleic anhydride directly onto the ATR crystal or between two salt plates to form a thin film.
- Ensure good contact between the sample and the ATR crystal if using that method.

Acquisition Parameters (Typical):

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

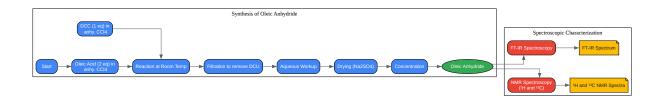
Data Processing:

• The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of **oleic anhydride**.





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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **oleic anhydride**.

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- To cite this document: BenchChem. [Spectroscopic data for oleic anhydride (¹H NMR, ¹³C NMR, FT-IR).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162843#spectroscopic-data-for-oleic-anhydride-hnmr-c-nmr-ft-ir]



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